3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide
Overview
Description
3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of three ethoxy groups and a methoxypropan-2-yl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 1-methoxypropan-2-amine.
Amidation Reaction: The 3,4,5-triethoxybenzoic acid is reacted with 1-methoxypropan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,4,5-triethoxybenzoic acid or corresponding aldehydes.
Reduction: Formation of 3,4,5-triethoxy-N-(1-methoxypropan-2-yl)aniline.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
- 3,4,5-triethoxy-N-(1-methyl-3-phenylpropyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core. The presence of three ethoxy groups and a methoxypropan-2-yl group imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-methoxypropan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-6-21-14-9-13(17(19)18-12(4)11-20-5)10-15(22-7-2)16(14)23-8-3/h9-10,12H,6-8,11H2,1-5H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXUKKZYILPGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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